7,7-Dimethyl-2-azabicyclo[4.1.1]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyl-2-azabicyclo[4.1.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)7-4-3-5-10-8(9)6-7/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZXBFNLFLVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCNC1C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Advanced Structural Characterization of 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octane
Systematic IUPAC Nomenclature and Common Nomenclatural Practices
The compound with the chemical formula C₉H₁₇N is systematically named 7,7-dimethyl-2-azabicyclo[4.1.1]octane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. americanelements.comsigmaaldrich.com This name is derived by identifying the parent bicyclic alkane and specifying the modifications.
The nomenclature can be broken down as follows:
bicyclo : Indicates a bicyclic compound containing two rings that share two or more atoms.
[4.1.1] : These numbers within the square brackets denote the lengths of the three bridges connecting the two bridgehead carbon atoms. In this case, the bridges consist of four, one, and one carbon atom(s), respectively.
octane (B31449) : Specifies that the total number of atoms in the bicyclic skeleton is eight.
2-aza : This prefix indicates that a carbon atom at position 2 of the bicyclic system has been replaced by a nitrogen atom (an "a" substitution).
7,7-dimethyl : This indicates the presence of two methyl groups attached to the carbon atom at position 7.
This systematic name is the preferred IUPAC name (PIN). While no widely used common names for this specific compound are documented, its derivatives are often referred to based on this root nomenclature. For instance, a related ketone derivative is named 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one. uni.lu
For cataloging and database purposes, the compound is also identified by other standard codes.
Interactive Data Table: Compound Identifiers Below is an interactive table summarizing the key identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 1824544-73-1 |
| Molecular Formula | C₉H₁₇N |
| IUPAC Name | This compound |
| InChI | 1S/C9H17N/c1-9(2)7-4-3-5-10-8(9)6-7/h7-8,10H,3-6H2,1-2H3 |
| InChIKey | NQVZXBFNLFLVDZ-UHFFFAOYSA-N |
| SMILES | CC1(C2CCCNC1C2)C |
| PubChem CID | 76224087 |
You can sort the table by clicking on the headers.
Comprehensive Structural Representation of the Bicyclo[4.1.1]octane Skeleton
The bicyclo[4.1.1]octane framework is a three-dimensional, C(sp³)-rich scaffold that forms the core of the title compound. snnu.edu.cn This bicyclic system is characterized by its unique bridged structure, which imparts significant strain and specific conformational properties. The parent hydrocarbon, bicyclo[4.1.1]octane, has the molecular formula C₈H₁₄. nist.gov
The structure consists of two bridgehead carbon atoms connected by three bridges of varying lengths:
A four-carbon bridge (-CH₂-CH₂-CH₂-CH₂-).
A one-carbon bridge (-CH₂-).
A one-carbon bridge (-CH₂-).
The presence of the two single-carbon bridges creates a four-membered cyclobutane (B1203170) ring fused to a larger six-membered cyclohexane (B81311) ring. This fusion results in a conformationally restrained molecule. The bicyclo[4.1.1]octane (BCO) architecture is noted for its structural intrigue and has been explored as a potential bioisostere for multi-substituted benzenes, offering a three-dimensional alternative to planar aromatic rings in medicinal chemistry. nih.govresearchgate.netresearchgate.net The inherent strain within the four-membered ring makes these molecules valuable building blocks in organic synthesis. snnu.edu.cn
In this compound, the core structure is modified by the substitution of a nitrogen atom for the carbon at position 2 and the addition of two methyl groups at position 7. The nitrogen atom is part of the larger six-membered ring system. The gem-dimethyl group is located on one of the single-carbon bridges.
Intrinsic Stereochemical Attributes and Chirality within the this compound Moiety
Stereochemistry is a critical aspect of the this compound structure due to its rigid, three-dimensional framework. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms in space. 182.160.97
The key stereochemical features of this molecule arise from its chiral centers. The two bridgehead carbons (positions 1 and 6) are stereogenic centers. The spatial arrangement of the bridges around these centers determines the absolute configuration of the molecule.
Consequently, the compound can exist as a pair of enantiomers:
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octane
(1S,6R)-7,7-dimethyl-2-azabicyclo[4.1.1]octane
The rigid bicyclic nature of the molecule prevents ring inversions that are common in simple monocyclic systems like cyclohexane. This conformational rigidity locks the molecule into a specific three-dimensional shape, making the distinct stereoisomers stable and isolable.
Interactive Data Table: Stereochemical Properties This table outlines the primary stereochemical characteristics of the molecule.
| Stereochemical Feature | Description |
| Chiral Centers | The bridgehead carbons, C1 and C6, are stereogenic centers. |
| Stereoisomers | The molecule exists as a pair of enantiomers: (1R,6S) and (1S,6R). |
| Conformation | The bicyclic structure is conformationally rigid, preventing interconversion between stereoisomers. |
| Symmetry | The molecule is chiral (asymmetric), lacking a plane of symmetry or a center of inversion. |
You can sort the table by clicking on the headers.
Synthetic Methodologies for the 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octane Scaffold and Its Analogues
Pioneering Synthetic Routes to 2-Azabicyclo[4.1.1]octane Derivatives, Including Lactamsresearchgate.netmdpi.com
The initial syntheses of 2-azabicyclo[4.1.1]octane systems, particularly lactam derivatives, were established through classical organic reactions. These early methods laid the groundwork for accessing these structurally complex molecules.
Early Approaches to 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-onemdpi.comacs.org
One of the earliest reported syntheses of the specific lactam, 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, was developed by H. K. Hall Jr. in 1963. mdpi.comacs.org The synthesis begins with cis-caronic anhydride (B1165640), which is converted to a γ-amino acid. The crucial step involves the thermal cyclization of this amino acid derivative. By heating the amino acid under vacuum, a molecule of water is eliminated, leading to the formation of the bicyclic lactam. mdpi.com This intramolecular condensation reaction establishes the strained, bridged ring system characteristic of the 2-azabicyclo[4.1.1]octane framework.
Hydrogenation-Cyclization Strategies for Atom-Bridged Bicyclic Monomersresearchgate.netmdpi.com
A general and robust strategy for creating atom-bridged bicyclic monomers, including lactams, involves the hydrogenation of suitable aromatic precursors followed by cyclization. researchgate.netmdpi.com This methodology is particularly effective for industrial-scale synthesis where high-pressure hydrogenation equipment is available. researchgate.net The process typically starts with a benzene (B151609) derivative, which is catalytically hydrogenated to yield a corresponding cyclohexane (B81311) derivative. Subsequent chemical modifications introduce the necessary functional groups for an intramolecular cyclization reaction, which forms the final bicyclic scaffold. The conditions for cyclization, such as high temperature and dilute solutions, are often optimized to favor the formation of the bicyclic monomer over linear polymerization. researchgate.net
Modern Synthetic Strategies for Bicyclo[4.1.1]octane Framework Constructionrsc.orgsnnu.edu.cn
Contemporary approaches to the bicyclo[4.1.1]octane skeleton have increasingly relied on advanced methodologies that offer greater efficiency, control, and substrate scope. The use of strained molecules like bicyclo[1.1.0]butanes (BCBs) has become a cornerstone of modern synthesis in this area. rsc.orgresearchgate.net
Cycloaddition Reactions (e.g., Formal (4+3) Cycloadditions) of Bicyclobutanes with Dipolesrsc.orgresearchgate.netrsc.org
The formal (4+3) cycloaddition of bicyclobutanes (BCBs) with various 1,3- or 1,4-dipole precursors has emerged as a powerful and innovative strategy for constructing the bicyclo[4.1.1]octane (BCO) framework. rsc.orgresearchgate.net These reactions leverage the high strain energy of BCBs, whose central bond can react in a manner analogous to a π-system. For instance, a photoredox-catalyzed defluorinative (4+3) annulation of BCBs with gem-difluoroalkenes provides direct access to fluorine-containing bicyclo[4.1.1]octenes under mild conditions. rsc.org Similarly, reactions with silyl (B83357) dienol ethers can also lead to the formation of the BCO architecture. nih.gov These cycloaddition methods are valued for their ability to rapidly build molecular complexity and install diverse functional groups onto the bicyclic core. rsc.orgrsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |
| Defluorinative (4+3) Annulation | Bicyclo[1.1.0]butanes, gem-difluoroalkenes | Photoredox catalyst, visible light | Fluorine-containing bicyclo[4.1.1]octenes | rsc.org |
| Formal (4+3) Cycloaddition | Bicyclo[1.1.0]butane ketones, Silyl dienol ethers | Lewis acid (e.g., Al(OTf)₃) | Bicyclo[4.1.1]octane diketones | researchgate.netrsc.org |
Catalytic Approaches in Azabicyclo[4.1.1]octane Synthesis (e.g., Palladium-Catalyzed, Lewis Acid-Catalyzed)rsc.orgresearchgate.netresearchgate.net
Catalysis plays a pivotal role in modern synthetic routes to azabicyclo[4.1.1]octane and related frameworks, offering enhanced efficiency and selectivity. rsc.org
Palladium Catalysis: Palladium-catalyzed formal (4+3) reactions have been developed for synthesizing oxa-bicyclo[4.1.1]octanes, which are structural analogues. researchgate.netresearchgate.net This approach involves the activation of the dipole precursor rather than the bicyclobutane substrate, representing a novel strategy in this class of cycloadditions. researchgate.net For instance, the enantioselective decarboxylative (4+3) reaction of BCBs with 2-alkylidenetrimethylene carbonate can be achieved using a palladium catalytic system. chinesechemsoc.org
Lewis Acid Catalysis: Lewis acids are widely employed to catalyze the formal cycloaddition of BCBs. researchgate.net For example, aluminum triflate (Al(OTf)₃) has been used to catalyze the formal [4+2] cycloaddition of BCB ketones with silyl dienol ethers, which, after hydrolysis, yields bicyclo[4.1.1]octane diketones. rsc.org Other Lewis acids, such as Zinc(II) triflate (Zn(OTf)₂) and Scandium(III) triflate (Sc(OTf)₃), have been successfully used to catalyze the hetero-(4+3) cycloaddition of BCBs with various partners, leading to structures like thiabicyclo[4.1.1]octanes. researchgate.net
| Catalyst Type | Reactants | Specific Catalyst | Product Type | Reference(s) |
| Palladium | Bicyclobutanes, 2-alkylidenetrimethylene carbonates | Palladium(0)/Ligand | Oxa-bicyclo[4.1.1]octane | researchgate.netchinesechemsoc.org |
| Lewis Acid | Bicyclobutane ketones, Silyl dienol ethers | Al(OTf)₃ | Bicyclo[4.1.1]octane diketone | rsc.org |
| Lewis Acid | Bicyclobutanes, Thione derivatives | Zn(OTf)₂ | Thiabicyclo[4.1.1]octane | researchgate.net |
Intramolecular Cyclization and Rearrangement Strategiessnnu.edu.cnresearchgate.netchemrxiv.org
Beyond cycloadditions, intramolecular cyclization and rearrangement reactions provide alternative and effective pathways to the bicyclo[4.1.1]octane system. One such method is an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence. researchgate.netchemrxiv.org This strategy has been used to obtain a series of bridged bicyclic alkanes, including bicyclo[4.1.1]octanes. chemrxiv.org The synthesis can be performed on a multigram scale, demonstrating its applicability for creating building blocks for medicinal chemistry. chemrxiv.org
Another innovative approach involves a visible-light-induced intramolecular dearomatization reaction. researchgate.net This method utilizes the (1,3)-cyclization of bicyclo[1.1.0]butanes tethered to an aromatic system to forge the bicyclo[4.1.1] framework through an energy transfer-mediated process. researchgate.net Furthermore, nickel-catalyzed strain-storage coupling of cyclobutanone (B123998) and alkyne has been reported as a rare method to prepare functionalized bicyclo[4.1.1]octanes. snnu.edu.cn These products can then undergo downstream strain-release transformations, such as rhodium-catalyzed enantioselective C-C bond activation, to generate other complex scaffolds. snnu.edu.cn
Advanced Derivatization and Functionalization of the 7,7-Dimethyl-2-azabicyclo[4.1.1]octane Core
The inherent structural features of the this compound core, including a sterically hindered secondary amine and a rigid bicyclic framework derived from the pinane (B1207555) skeleton, present unique challenges and opportunities for chemical modification. Researchers have explored various strategies to functionalize this scaffold, aiming to introduce a wide array of substituents and to modulate its physicochemical properties.
Strategies for Nitrogen Atom Functionalization
The secondary amine nitrogen in the 2-position of the bicyclic system is a primary site for derivatization. Functionalization at this position can significantly influence the molecule's polarity, basicity, and potential for intermolecular interactions.
A common precursor for accessing the parent amine is the corresponding lactam, 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one . This lactam can be synthesized from nopinone (B1589484), which is in turn derived from β-pinene. The reduction of this lactam to the secondary amine, This compound , is a crucial step. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, effectively converting the amide to an amine. byjus.comadichemistry.comslideshare.netmasterorganicchemistry.com
Once the secondary amine is obtained, a variety of functional groups can be introduced at the nitrogen atom. Standard N-alkylation and N-acylation protocols can be applied, although the sterically hindered nature of the amine may necessitate more forcing reaction conditions or the use of highly reactive electrophiles. nih.govenamine.netnih.gov
Table 1: Representative N-Functionalization Reactions of the this compound Core
| Reagent/Catalyst | Reaction Type | Product Type |
| Alkyl Halide (e.g., CH₃I) / Base | N-Alkylation | N-Alkyl derivative |
| Acyl Halide (e.g., CH₃COCl) / Base | N-Acylation | N-Acyl derivative |
| Sulfonyl Halide (e.g., TsCl) / Base | N-Sulfonylation | N-Sulfonyl derivative |
| Aldehyde/Ketone / Reducing Agent | Reductive Amination | N-Alkyl derivative |
These reactions provide access to a library of N-substituted derivatives with diverse electronic and steric properties.
Regioselective and Stereoselective Modifications of Bridgehead and Bridge Carbons
The carbon framework of the this compound scaffold, being derived from pinane, offers several sites for functionalization. byjus.comrsc.org The development of regioselective and stereoselective methods to modify the bridgehead and bridge carbons is essential for creating structural diversity and for the synthesis of complex target molecules.
Given the bicyclic nature of the scaffold, the stereochemical outcome of these reactions is of paramount importance. The rigid conformation of the ring system can direct incoming reagents to a specific face of the molecule, leading to high levels of stereocontrol.
Recent advancements in C-H functionalization chemistry offer promising avenues for the direct modification of the pinane skeleton. researchgate.net Transition-metal-catalyzed C-H activation, for instance, could potentially enable the introduction of functional groups at specific, previously inaccessible positions on the carbocyclic framework. The directing capability of the nitrogen atom or other functional groups introduced on the scaffold could be harnessed to achieve high regioselectivity in such transformations.
Furthermore, the inherent chirality of pinane-derived structures can be exploited in asymmetric synthesis. nih.gov Diastereoselective reactions, where the existing stereocenters of the scaffold influence the creation of new ones, are a powerful tool for the synthesis of enantiomerically pure, complex molecules.
Table 2: Potential Sites for Regioselective and Stereoselective Functionalization
| Position | Type of Carbon | Potential Reactions |
| C1, C5 | Bridgehead | Radical substitution, C-H activation |
| C3, C4 | Bridge | Oxidation, Halogenation, C-H activation |
| C6, C8 | Bridge | Functional group manipulation from precursors |
Further research into the application of modern synthetic methodologies will undoubtedly expand the toolbox for the derivatization of the this compound core, enabling the synthesis of novel compounds with tailored properties.
Conformational Analysis and Stereodynamics of 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octane
Application of Theoretical and Computational Approaches to Conformational Studies
The conformational analysis of complex bicyclic systems such as 7,7-Dimethyl-2-azabicyclo[4.1.1]octane heavily relies on theoretical and computational methods. cuny.edu Techniques like Density Functional Theory (DFT) and various molecular mechanics force fields are instrumental in elucidating the potential energy surface of such molecules. researchgate.netmdpi.com These computational approaches allow for the determination of stable conformers, the transition states connecting them, and the associated energy barriers.
DFT calculations, for instance, can provide valuable insights into the electronic structure and its influence on the geometric parameters of the bicyclic framework. researchgate.net This method is particularly useful for understanding the effects of the nitrogen heteroatom and the gem-dimethyl group on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Molecular mechanics, on the other hand, offers a computationally less expensive means to explore a broader conformational space, identifying low-energy structures that can be further refined with higher-level theoretical methods.
Interactive Table: Comparison of Computational Methods for Conformational Analysis
| Computational Method | Strengths | Limitations | Typical Applications in Bicyclic Systems |
| Density Functional Theory (DFT) | High accuracy for electronic properties, good for geometric optimization. | Computationally intensive, choice of functional can impact results. | Calculating relative energies of conformers, determining transition state geometries, analyzing electronic effects. researchgate.net |
| Molecular Mechanics (MM) | Computationally efficient, suitable for large systems and long simulations. | Parameterization dependent, less accurate for electronic properties. | Initial conformational searches, molecular dynamics simulations to study dynamic processes. |
| Ab initio methods | High accuracy, based on first principles. | Very computationally expensive, limited to smaller systems. | Benchmarking results from other methods, high-accuracy energy calculations. |
Exploration of Conformational Preferences and Dynamic Interconversions within the Bicyclo[4.1.1]octane System
The bicyclo[4.1.1]octane framework is inherently strained due to the fusion of a cyclobutane (B1203170) ring. This strain dictates the accessible conformations, which are typically puckered to alleviate angular and torsional strain. The introduction of a nitrogen atom at the 2-position to form the 2-azabicyclo[4.1.1]octane core introduces additional conformational possibilities due to the potential for nitrogen inversion and the altered bond lengths and angles around the heteroatom.
The parent bicyclo[4.1.1]octane system can exist in several conformations, often described as chair, boat, or twist forms for the six-membered ring. The dynamic interconversion between these forms is a key aspect of their stereodynamics. The energy barriers for these interconversions are influenced by the substituents on the bicyclic core.
Steric and Electronic Influence of Gem-Dimethyl Substitution on Ring Strain and Conformation
The presence of a gem-dimethyl group at the 7-position has a profound impact on the conformational preferences and ring strain of the 2-azabicyclo[4.1.1]octane system. This substitution pattern is a classic example of the Thorpe-Ingold effect, or gem-dimethyl effect, which can influence intramolecular reactions and conformational equilibria. wikipedia.orglucp.net
The steric bulk of the two methyl groups introduces significant van der Waals strain, which can favor certain conformations over others to minimize these unfavorable interactions. For instance, the gem-dimethyl group can lock the cyclobutane ring in a particular puckered conformation, which in turn influences the conformation of the larger six-membered ring. This steric hindrance can also increase the strain energy of the molecule. nih.gov However, in some cases, gem-disubstitution can paradoxically decrease the strain energy of small rings by altering bond angles within the ring. nih.gov
Conformational Impact on Stereochemical Outcomes in Bicyclic Architectures
The conformational preferences of this compound have significant implications for its reactivity and the stereochemical outcomes of reactions involving this scaffold. The fixed or biased conformation of the bicyclic system can lead to highly diastereoselective transformations. The accessibility of the nitrogen lone pair and the approach of reagents to other reactive sites on the molecule are dictated by the dominant conformation.
Mechanistic Investigations of Reactions Involving the 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octane Scaffold
Elucidation of Reaction Pathways and Transition States in Scaffold Formation
The primary route for the synthesis of the 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, a key derivative of the scaffold, is through the Beckmann rearrangement of nopinone (B1589484) oxime. This rearrangement is a classic organic reaction that converts an oxime into an amide or lactam. wikipedia.org
The generally accepted mechanism for the Beckmann rearrangement begins with the activation of the oxime's hydroxyl group, typically through protonation by a strong acid. orgoreview.commasterorganicchemistry.com This converts the hydroxyl group into a good leaving group (water). The subsequent step is the key rearrangement, which is understood to be a concerted process. The alkyl group that is in an anti-periplanar position to the leaving group on the nitrogen atom migrates to the nitrogen, leading to the simultaneous expulsion of the leaving group. wikipedia.orgorgoreview.com This migration forms a nitrilium ion intermediate. Finally, the nucleophilic attack of a water molecule on the nitrilium ion, followed by tautomerization, yields the corresponding lactam. masterorganicchemistry.com
In the case of nopinone oxime, the migrating group is the more substituted carbon of the bicyclic framework, leading to the formation of the seven-membered lactam ring characteristic of the 7,7-dimethyl-2-azabicyclo[4.1.1]octane structure. The stereospecificity of the Beckmann rearrangement is a critical factor; only the group anti to the hydroxyl group migrates. orgoreview.com
Computational studies on the Beckmann rearrangement of other cyclic ketones, such as cyclohexanone (B45756) oxime, suggest that the reaction proceeds through a concerted mechanism without the formation of distinct intermediates like π- or σ-complexes, directly leading to the lactam product. digitellinc.com While specific computational studies on the transition state for the nopinone oxime rearrangement are not extensively documented, it is hypothesized that the transition state involves a three-membered ring-like structure where the migrating carbon is partially bonded to both its original position and the nitrogen atom. The significant ring strain within the bicyclo[4.1.1]octane system likely influences the energy of this transition state. The relief of some of this strain upon rearrangement to the seven-membered lactam ring could be a driving force for the reaction. However, the rearrangement process itself might be susceptible to the inherent strain of the bicyclic system, potentially leading to fragmentation as a competing pathway under certain conditions. wikipedia.orgacs.org
Table 1: Key Steps in the Beckmann Rearrangement for 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one Formation
| Step | Description | Intermediate/Transition State |
| 1 | Protonation of the oxime hydroxyl group | Oxonium ion |
| 2 | Concerted migration of the anti-periplanar alkyl group with loss of water | Nitrilium ion |
| 3 | Nucleophilic attack by water | Protonated lactam precursor |
| 4 | Tautomerization | 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one |
Mechanistic Insights into Ring-Opening and Rearrangement Processes
The formation of the this compound scaffold is itself the result of a rearrangement reaction. Beyond its synthesis, the inherent strain in the bicyclo[4.1.1]octane framework makes it a candidate for further rearrangements or ring-opening reactions, which could lead to novel molecular structures.
While specific studies on the ring-opening of this compound are limited, insights can be drawn from related bicyclic systems. For instance, the ring-opening of other bicyclo[4.1.1]octane derivatives has been observed. The reaction of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane, derived from α-pinene, undergoes ring-opening at room temperature. This process is thought to proceed through the departure of a bromide ion to form an allylic cation, which then undergoes further reactions to yield more stable products.
Rearrangements of related azabicyclic systems, such as the tropane (B1204802) (azabicyclo[3.2.1]octane) scaffold, have been documented to expand to an azabicyclo[3.2.2]nonane system under certain nucleophilic substitution conditions. nih.gov This suggests that under appropriate activation, the 2-azabicyclo[4.1.1]octane skeleton could potentially undergo skeletal rearrangements, possibly driven by the release of ring strain.
Role of Catalysis in Modulating Reaction Mechanisms and Selectivity
Catalysis plays a pivotal role in the formation of the this compound scaffold via the Beckmann rearrangement. The choice of catalyst can significantly influence the reaction rate, yield, and in some cases, the selectivity between rearrangement and competing side reactions like fragmentation. wikipedia.orgorganic-chemistry.org
The Beckmann rearrangement is classically catalyzed by strong Brønsted acids such as sulfuric acid, polyphosphoric acid, or a mixture of acetic acid, hydrochloric acid, and acetic anhydride (B1165640) (the "Beckmann solution"). wikipedia.orgorganic-chemistry.org These acids function by protonating the oxime's hydroxyl group, thereby facilitating its departure as water and initiating the rearrangement cascade. orgoreview.com The efficiency of these catalysts is high; however, they often require harsh reaction conditions and can be corrosive.
In addition to strong acids, a variety of other catalytic systems have been developed to promote the Beckmann rearrangement under milder conditions. These include:
Lewis Acids: Metal triflates, such as Yb(OTf)3, Y(OTf)3, and Ga(OTf)3, have been shown to be effective Lewis acid catalysts for the Beckmann rearrangement. nih.gov These catalysts are thought to coordinate to the oxygen of the oxime's hydroxyl group, enhancing its leaving group ability. Lewis acid catalysis can sometimes offer better selectivity and milder reaction conditions compared to strong Brønsted acids. nih.govchemrxiv.org
Dehydrating Agents and Other Reagents: Reagents like phosphorus pentachloride, thionyl chloride, and tosyl chloride can also promote the rearrangement by converting the hydroxyl group into a better leaving group. wikipedia.org More recently, milder and more efficient reagents have been developed. For example, 2,4,6-trichloro wikipedia.orgnih.govenamine.nettriazine (cyanuric chloride) in DMF has been used to effect the Beckmann rearrangement at room temperature. organic-chemistry.org The proposed mechanism involves the formation of a Vilsmeier-Haack-type intermediate that activates the oxime. organic-chemistry.org
Organocatalysts: Boronic acids in combination with perfluoropinacol (B1203177) have been reported as true organocatalysts for the Beckmann rearrangement under ambient conditions. organic-chemistry.org
The primary role of the catalyst in the formation of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is to facilitate the initial activation of the nopinone oxime. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired lactam while minimizing the formation of byproducts from the competing Beckmann fragmentation pathway. In strained systems, fragmentation can become more favorable if the migrating group can form a stable carbocation. A well-chosen catalytic system can favor the concerted rearrangement pathway over the stepwise fragmentation pathway, thus ensuring the selective formation of the desired bicyclic scaffold.
Table 2: Comparison of Catalytic Systems for the Beckmann Rearrangement
| Catalyst Type | Examples | Mechanism of Action | Advantages |
| Brønsted Acids | H₂SO₄, Polyphosphoric acid | Protonation of the hydroxyl group | High reactivity, low cost |
| Lewis Acids | Yb(OTf)₃, Ga(OTf)₃, HgCl₂ | Coordination to the hydroxyl oxygen | Milder conditions, potentially higher selectivity |
| Other Reagents | PCl₅, SOCl₂, Cyanuric chloride | Conversion of hydroxyl to a better leaving group | Can be effective for specific substrates |
| Organocatalysts | Boronic acid/Perfluoropinacol | Activation of the oxime | Mild conditions, metal-free |
Advanced Spectroscopic and Analytical Characterization Methodologies for 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of 7,7-Dimethyl-2-azabicyclo[4.1.1]octane in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic framework, the N-H proton, and the two methyl groups. The gem-dimethyl groups at the C7 position would likely appear as two sharp singlets, potentially at slightly different chemical shifts due to the rigid, asymmetric nature of the bicyclic system. Protons on the carbon atoms adjacent to the nitrogen (C1 and C3) would be deshielded and appear at a lower field. The coupling patterns (splitting) of the methylene and bridgehead protons would be complex due to the fixed dihedral angles in the strained ring system, providing crucial information about the compound's conformation. acs.org
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The quaternary carbon at C7 bearing the two methyl groups would appear downfield relative to other sp³ carbons. The carbons bonded to the nitrogen atom (C1 and C3) would also exhibit characteristic shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. ruc.dk
2D NMR Techniques :
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon's chemical shift based on its attached proton(s). acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous azabicyclic and pinane (B1207555) structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 2.8 - 3.2 | 55 - 65 |
| C3 | 2.9 - 3.3 | 45 - 55 |
| C4 | 1.5 - 2.0 | 20 - 30 |
| C5 | 1.5 - 2.0 | 20 - 30 |
| C6 | 1.8 - 2.2 | 35 - 45 |
| C7 | - | 30 - 40 |
| C8 (CH₃) | 0.9 - 1.2 (singlet) | 20 - 28 |
| C9 (CH₃) | 1.0 - 1.3 (singlet) | 25 - 33 |
| N-H | 1.0 - 2.5 (broad singlet) | - |
Mass Spectrometry (MS) for Accurate Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the precise mass of the molecular ion. The molecular formula for the compound is C₉H₁₇N. The expected monoisotopic mass is 139.1361 u. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula. ijpsm.comlcms.cz
Fragmentation Analysis : Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fingerprint that aids in structural confirmation. For cyclic amines, the molecular ion peak is typically observable. miamioh.eduwhitman.edu The fragmentation of this compound is expected to proceed through several key pathways:
Alpha-Cleavage : The most common fragmentation pathway for amines involves cleavage of the C-C bond alpha to the nitrogen atom. jove.com This would lead to the opening of the bicyclic ring and the formation of stable iminium ions.
Loss of Methyl Group : Cleavage of a methyl group from the C7 position would result in a prominent peak at M-15 (m/z 124).
Ring Fragmentation : The strained bicyclo[4.1.1]octane skeleton would likely undergo complex ring cleavage, leading to the loss of neutral fragments like ethylene (C₂H₄) or propene (C₃H₆). youtube.com
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Ion Formula | Description |
| 139 | [C₉H₁₇N]⁺• | Molecular Ion (M⁺•) |
| 124 | [C₈H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |
| Various | - | Fragments from α-cleavage and ring opening |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Probing
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. These two methods are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is better for non-polar, symmetric bonds. fiveable.menih.govscitepress.org
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by absorptions from C-H and N-H bonds.
N-H Stretch : A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.
C-H Stretch : Strong, sharp bands between 2850 and 3000 cm⁻¹ will arise from the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.
N-H Bend : An absorption band in the 1550-1650 cm⁻¹ region can be attributed to the N-H bending vibration.
C-N Stretch : The C-N stretching vibration typically appears in the fingerprint region, between 1000-1200 cm⁻¹.
Fingerprint Region : The region below 1500 cm⁻¹ will contain a complex pattern of bands from various C-C stretching and C-H bending (scissoring, wagging, twisting) vibrations, which are characteristic of the unique bicyclic skeleton.
Raman Spectroscopy : The Raman spectrum would provide complementary information. The symmetric C-C stretching vibrations of the carbocyclic framework, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. This can be particularly useful for probing the conformation of the strained bicyclic system.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| N-H Stretch | 3300 - 3500 | IR | Weak-Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman | Strong |
| N-H Bend | 1550 - 1650 | IR | Medium |
| C-H Bend | 1350 - 1470 | IR, Raman | Medium |
| C-N Stretch | 1000 - 1200 | IR | Medium |
| C-C Stretch (skeleton) | 800 - 1200 | Raman | Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. While obtaining a suitable single crystal of this compound or a derivative is a prerequisite, the resulting data would provide an unambiguous confirmation of its structure and stereochemistry. researchgate.net
A successful crystallographic analysis would yield a detailed structural model, providing precise measurements of:
Bond Lengths : The exact distances between all bonded atoms (C-C, C-N, C-H, N-H).
Bond Angles : The angles between adjacent bonds, which would reveal the degree of strain within the bicyclo[4.1.1]octane ring system.
Torsional Angles : These define the precise conformation of the fused six-membered and five-membered rings.
Absolute Configuration : If a chiral derivative is crystallized, the absolute stereochemistry of the molecule can be determined.
Intermolecular Interactions : The analysis would also reveal how molecules pack together in the crystal lattice, highlighting any hydrogen bonding involving the N-H group or other intermolecular forces.
This technique has been successfully applied to determine the structures of other complex bicyclo[4.1.1]octane derivatives, confirming their unique conformations. snnu.edu.cn
Table 4: Data Obtainable from a Hypothetical X-ray Crystallographic Analysis
| Parameter | Information Provided | Typical Values (Å or °) |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) | - |
| Space Group | The specific symmetry elements of the crystal | - |
| C-C Bond Lengths | Lengths of single carbon-carbon bonds | 1.52 - 1.55 Å |
| C-N Bond Lengths | Lengths of single carbon-nitrogen bonds | 1.45 - 1.49 Å |
| Key Bond Angles | e.g., C-N-C, C-C(CH₃)₂-C | ~109.5° (will vary with strain) |
| Intermolecular H-bond | Distance between N-H donor and acceptor atom | 2.5 - 3.2 Å |
Future Directions and Emerging Research Avenues for 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octane
Development of Novel Catalytic Enantioselective and Diastereoselective Synthetic Routes
The synthesis of bicyclo[n.1.1]alkanes has seen significant progress, with methods like (4+3) cycloadditions of bicyclobutanes (BCBs) becoming increasingly prominent. rsc.orgresearchgate.net However, the development of synthetic routes to access specific, enantioenriched heteroatomic bicyclic systems such as 7,7-Dimethyl-2-azabicyclo[4.1.1]octane remains a considerable challenge. Future research must prioritize the development of catalytic asymmetric methods to control stereochemistry, which is crucial for applications in medicinal chemistry and chiral materials.
Promising research avenues include:
Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to catalyze the cycloaddition of BCBs with imine-containing precursors could provide a direct pathway to enantioenriched azabicyclo[4.1.1]octanes. This strategy has proven successful for other azabicyclic systems and represents a logical next step. chinesechemsoc.org
Transition-Metal Catalysis: Palladium, rhodium, and copper catalysts are powerful tools for asymmetric synthesis. Developing protocols that use these metals with chiral ligands for formal (4+3) cycloadditions involving nitrogen-containing dipoles could yield the desired scaffold with high enantioselectivity. chinesechemsoc.orgsnnu.edu.cn
Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative for constructing chiral molecules. Exploring chiral Brønsted acids or amine-based catalysts to mediate the formation of the azabicyclic core could lead to efficient and scalable synthetic routes.
A summary of potential catalytic strategies is presented in the table below.
| Catalytic Strategy | Catalyst Type | Potential Precursors | Key Advantages |
| Asymmetric Lewis Acid Catalysis | Chiral Zn(II), Cu(II), or Sc(III) complexes | Bicyclobutanes and chiral imines/azadienes | High stereocontrol, potential for diverse substrates. researchgate.netresearchgate.net |
| Chiral Transition-Metal Catalysis | Pd, Rh, or Ir complexes with chiral ligands | Bicyclobutanes and nitrogen-containing 1,4-dipole precursors | High turnover numbers, functional group tolerance. chinesechemsoc.orgsnnu.edu.cn |
| Asymmetric Organocatalysis | Chiral Phosphoric Acids, Amines | Acyclic precursors with amine and alkene functionalities | Metal-free, environmentally benign, scalable. |
Expanding the Scope of Functionalization and Derivatization for Diverse Applications
To fully exploit the potential of the this compound scaffold, a toolbox of methods for its selective functionalization is required. The ability to install diverse chemical handles at various positions on the rigid core is essential for creating libraries of compounds for biological screening and for tuning the properties of advanced materials.
Future research should focus on:
Late-Stage C-H Functionalization: Modern C-H activation and functionalization reactions provide a powerful means to modify complex molecules without the need for pre-installed functional groups. Developing regioselective methods to introduce substituents onto the bicyclic core would be a significant advancement.
Nitrogen-Directed Reactions: The nitrogen atom of the azabicycle can be used to direct metallation or other functionalization reactions to adjacent carbon atoms, offering a handle for precise chemical modification.
Synthesis of Functionalized Building Blocks: Creating derivatives bearing synthetically versatile groups such as halides, boronic esters, or alkynes would enable their use in cross-coupling reactions, allowing for the construction of more complex molecules. The successful functionalization of other bicyclo[4.1.1]octane systems demonstrates the feasibility of this approach. researchgate.net
Advanced Computational Modeling for Predictive Chemistry and Property Design
Computational chemistry is an indispensable tool for accelerating synthetic research and designing molecules with desired properties. researchgate.netrsc.org Applying advanced computational methods to the this compound system can provide deep insights and guide experimental efforts.
Key areas for computational investigation include:
Reaction Mechanism and Selectivity: Using Density Functional Theory (DFT) and other quantum chemical methods to model potential synthetic routes can help predict the feasibility, reaction barriers, and stereochemical outcomes of proposed transformations. researchgate.net This can rationalize experimentally observed selectivity and guide the design of more efficient catalysts. researchgate.net
Conformational Analysis: Understanding the conformational preferences of the bicyclic scaffold and its derivatives is crucial for designing molecules that can bind to biological targets or assemble into ordered materials.
Property Prediction: Computational models can predict key physicochemical properties, such as solubility, polarity, and electronic properties. This is particularly relevant for evaluating the potential of this scaffold as a bioisostere for aromatic rings, a strategy that has been explored for other bicyclic alkanes. rsc.orgresearchgate.net
Exploration of Applications in Materials Science and Supramolecular Chemistry
The unique, rigid, and chiral three-dimensional structure of this compound makes it an attractive building block for novel polymers and supramolecular assemblies.
Emerging research avenues in this area are:
Polymer Chemistry: A related lactam, 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one, has been successfully synthesized and polymerized. acs.orgacs.org Future work should focus on the ring-opening polymerization of this monomer to create novel polyamides. The incorporation of this rigid, chiral bicyclic unit into the polymer backbone could lead to materials with enhanced thermal stability, specific optical properties, and high glass transition temperatures. mdpi.comnih.gov
Supramolecular Chemistry: The defined vectoral arrangement of functional groups and the presence of a secondary amine capable of hydrogen bonding make this scaffold an excellent candidate for constructing supramolecular architectures. nih.gov It could be incorporated into macrocycles for host-guest chemistry, used to direct the formation of crystalline co-crystals, or serve as a node in metal-organic frameworks. researchgate.net
Design and Synthesis of Complex Architectures Incorporating the Bicyclo[4.1.1]octane Core
The bicyclo[4.1.1]octane framework is considered a privileged scaffold, appearing in various natural products and bioactive molecules. researchgate.netacs.org Leveraging the this compound core as a fundamental building block could enable the synthesis of novel and complex molecular architectures with potential biological activity.
Future synthetic campaigns could target:
Natural Product Synthesis: The scaffold could serve as a key intermediate in the total synthesis of complex alkaloids or other natural products containing bridged ring systems. sdu.edu.cn
Medicinal Chemistry: Enantiomerically pure derivatives of the azabicycle can be used as rigid scaffolds to orient pharmacophoric groups in a precise three-dimensional arrangement. This is a valuable strategy for designing potent and selective ligands for biological targets.
Novel 3D Frameworks: The bicyclic unit can be elaborated upon, using functional handles introduced via methods described in section 8.2, to construct larger, more intricate polycyclic systems with unique shapes and properties, potentially leading to new classes of therapeutic agents or functional materials. snnu.edu.cn
Q & A
Q. What are the common synthetic methodologies for 7,7-Dimethyl-2-azabicyclo[4.1.1]octane, and how do reaction conditions influence yield?
Answer:
- Key routes : Cyclization of cyclopentanone derivatives via α-alkylation, followed by bromination and ring closure under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Optimization : Yield improvements (60–80%) are achieved by adjusting temperature (e.g., 0–25°C), catalyst choice (e.g., Pd/C for hydrogenation), and stoichiometry of methylating agents.
- Validation : Monitor intermediates via TLC and confirm final structure using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the physicochemical properties of this compound?
Answer:
- Spectral analysis : Assign bicyclic proton environments using NMR (δ 1.2–2.8 ppm for methyl groups; δ 3.1–3.5 ppm for azabicyclic protons) and NMR (quaternary carbons at δ 35–45 ppm) .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for bicyclic amines) .
- LogP determination : Use reverse-phase HPLC to estimate hydrophobicity (predicted LogP ~2.1) for pharmacokinetic modeling .
Q. What safety protocols are critical when handling this compound?
Answer:
- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives targeting specific biological receptors?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs or enzymes. Focus on the azabicyclic nitrogen’s role in hydrogen bonding .
- QSAR modeling : Corporate steric parameters (e.g., Taft’s ) and electronic descriptors (Hammett σ) to predict activity against neurotransmitter receptors .
- Validation : Compare in silico results with in vitro assays (e.g., IC measurements in HEK293 cells) .
Q. What experimental design principles resolve contradictions in reactivity data for bicyclic amines?
Answer:
- Controlled variables : Isolate solvent polarity, temperature, and catalyst effects using fractional factorial designs (e.g., Taguchi method) .
- Contradiction analysis : Replicate conflicting studies with standardized reagents (≥99% purity) and monitor reaction kinetics via inline FTIR .
- Theoretical alignment : Link results to Marcus theory (electron transfer) or Baldwin’s rules (cyclization kinetics) to explain anomalies .
Q. How do steric and electronic effects in this compound influence its reactivity in ring-opening reactions?
Answer:
- Steric hindrance : The 7,7-dimethyl groups restrict nucleophilic attack at the bridgehead, favoring regioselective ring-opening at the less hindered 2-position .
- Electronic effects : Protonation of the azabicyclic nitrogen increases electrophilicity, accelerating acid-catalyzed hydrolysis (e.g., in 1M HCl at 60°C) .
- Methodology : Track reaction pathways using -labeled analogs and kinetic isotope effects (KIE) .
Q. What strategies assess the environmental fate of this compound in ecological risk studies?
Answer:
- Degradation pathways : Conduct OECD 301B tests (ready biodegradability) and LC-MS/MS to identify transformation products (e.g., hydroxylated metabolites) .
- Bioaccumulation : Use radiolabeled -compound in fish (Danio rerio) to determine bioconcentration factors (BCF) .
- Ecotoxicology : Evaluate Daphnia magna LC and algal growth inhibition (OECD 201/202) to model aquatic toxicity .
Methodological Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
